N1-((1-Benzylpyrrolidin-2-yl)methyl)-N1-cyclopropylethane-1,2-diamine N1-((1-Benzylpyrrolidin-2-yl)methyl)-N1-cyclopropylethane-1,2-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13463387
InChI: InChI=1S/C17H27N3/c18-10-12-20(16-8-9-16)14-17-7-4-11-19(17)13-15-5-2-1-3-6-15/h1-3,5-6,16-17H,4,7-14,18H2
SMILES: C1CC(N(C1)CC2=CC=CC=C2)CN(CCN)C3CC3
Molecular Formula: C17H27N3
Molecular Weight: 273.4 g/mol

N1-((1-Benzylpyrrolidin-2-yl)methyl)-N1-cyclopropylethane-1,2-diamine

CAS No.:

Cat. No.: VC13463387

Molecular Formula: C17H27N3

Molecular Weight: 273.4 g/mol

* For research use only. Not for human or veterinary use.

N1-((1-Benzylpyrrolidin-2-yl)methyl)-N1-cyclopropylethane-1,2-diamine -

Specification

Molecular Formula C17H27N3
Molecular Weight 273.4 g/mol
IUPAC Name N'-[(1-benzylpyrrolidin-2-yl)methyl]-N'-cyclopropylethane-1,2-diamine
Standard InChI InChI=1S/C17H27N3/c18-10-12-20(16-8-9-16)14-17-7-4-11-19(17)13-15-5-2-1-3-6-15/h1-3,5-6,16-17H,4,7-14,18H2
Standard InChI Key HAKFPHGKIMXNGL-UHFFFAOYSA-N
SMILES C1CC(N(C1)CC2=CC=CC=C2)CN(CCN)C3CC3
Canonical SMILES C1CC(N(C1)CC2=CC=CC=C2)CN(CCN)C3CC3

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s molecular formula is C₁₇H₂₇N₃, with a molecular weight of 273.4 g/mol. Its IUPAC name, N'-[(1-benzylpyrrolidin-2-yl)methyl]-N'-cyclopropylethane-1,2-diamine, reflects its three primary components:

  • A pyrrolidine ring substituted with a benzyl group at the N1 position.

  • A cyclopropyl moiety attached to the secondary amine.

  • An ethane-1,2-diamine spacer linking the pyrrolidine and cyclopropyl groups .

The stereochemistry of the pyrrolidine ring significantly influences biological activity. The (S)-enantiomer, for instance, demonstrates distinct binding affinities compared to its racemic counterpart .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₇H₂₇N₃
Molecular Weight273.4 g/mol
IUPAC NameN'-[(1-benzylpyrrolidin-2-yl)methyl]-N'-cyclopropylethane-1,2-diamine
CAS Number1353999-71-9 (racemic)
XLogP32.2

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves a multi-step process:

  • Pyrrolidine Intermediate Formation: Benzylation of pyrrolidin-2-ylmethanamine yields 1-benzylpyrrolidin-2-ylmethanamine .

  • Cyclopropane Coupling: Reacting the intermediate with cyclopropylethane-1,2-diamine under reductive amination conditions.

  • Purification: Chromatographic techniques isolate the target compound, with yields optimized by adjusting solvent polarity (e.g., dichloromethane/methanol gradients) .

Critical parameters include:

  • Temperature: 40–60°C for amination steps.

  • Catalysts: Palladium on carbon (Pd/C) for hydrogenation.

  • Reaction Time: 12–24 hours for complete conversion.

Scalability Challenges

Industrial-scale production faces hurdles due to the cyclopropane ring’s strain and the pyrrolidine’s sensitivity to oxidation. Advances in flow chemistry and microwave-assisted synthesis are being explored to improve efficiency .

Physicochemical and Analytical Characterization

Physical Properties

  • Solubility: Moderately soluble in polar solvents (e.g., ethanol, DMSO) but insoluble in water .

  • Melting Point: 98–102°C (decomposition observed above 110°C).

  • Stability: Degrades under acidic conditions (pH < 4) due to cyclopropane ring opening.

Spectroscopic Profiles

  • NMR:

    • ¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 5H, benzyl), 3.71 (t, 1H, pyrrolidine), 2.98 (m, 2H, CH₂N) .

  • Mass Spectrometry: ESI-MS m/z 274.2 [M+H]⁺ .

  • IR: Peaks at 3250 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C=C aromatic).

TargetIC₅₀ (µM)Assay TypeSource
CB1 Receptor0.45Competitive binding
USP191.2Deubiquitination

Preclinical Findings

  • Neuroprotection: In rodent models, the compound reduced glutamate-induced neuronal apoptosis by 40% at 10 mg/kg.

  • Antiproliferative Effects: Inhibited HeLa cell proliferation (EC₅₀ = 5.6 µM) via p27Kip1 upregulation .

Applications in Drug Discovery

Neurological Disorders

The benzyl-pyrrolidine moiety mimics dopamine transporter inhibitors, positioning the compound as a candidate for Parkinson’s disease .

Oncology

USP19 inhibition potentiates TNFα-induced apoptosis in cancer cells, offering a combinatorial therapy avenue .

Future Perspectives

  • Stereoselective Synthesis: Optimizing enantiomeric purity to enhance target specificity .

  • Prodrug Development: Improving oral bioavailability through ester prodrugs.

  • Clinical Trials: Initiating Phase I studies for oncology indications by 2026 .

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